N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1-benzofuran-2-carboxamide
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Overview
Description
“N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1-benzofuran-2-carboxamide” is a compound that contains a triazole moiety. Triazole compounds are significant heterocycles that exhibit broad biological activities . They contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . A sequential C-N bond formation and electro-oxidative N-N coupling enables an efficient synthesis of N2-Aryl 1,2,3-triazoles in very good yields under metal-free conditions from readily accessible 2-aminoacrylates and aryldiazonium salts .Molecular Structure Analysis
The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .Chemical Reactions Analysis
Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . A sequential C-N bond formation and electro-oxidative N-N coupling enables an efficient synthesis of N2-Aryl 1,2,3-triazoles in very good yields under metal-free conditions from readily accessible 2-aminoacrylates and aryldiazonium salts .Physical And Chemical Properties Analysis
The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .Scientific Research Applications
Drug Discovery
The compound contains a 1,2,3-triazole moiety, which is a privileged structure motif that has found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used extensively in organic synthesis . They have high chemical stability and strong dipole moment, making them useful in various synthetic applications .
Polymer Chemistry
1,2,3-triazoles have found applications in polymer chemistry . They can be used to create polymers with unique properties, contributing to the development of new materials .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to form stable complexes with various substrates .
Bioconjugation
1,2,3-triazoles are used in bioconjugation, a process that involves attaching two biomolecules together . This is useful in various fields, including drug delivery and biomaterials .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging, a technique used to visualize biological processes . They can be used to create fluorescent probes for imaging applications .
Materials Science
In materials science, 1,2,3-triazoles are used to create new materials with unique properties . They can be used to modify the properties of materials, making them more suitable for specific applications .
As for “F6514-6997”, it is a biodegradable polymer compound suitable for injection moulding applications . It’s mainly made from renewable raw materials and is especially suitable for creating products with a pearlescent sheen and a pleasant feel . It’s approved for food contact and is industrially compostable . However, more specific applications or research related to this compound are not readily available in the current literature.
Mechanism of Action
Target of Action
It is known that 1,2,3-triazoles, a core structure in this compound, have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
The 1,2,3-triazole moiety is known to actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the function of the target, potentially altering cellular processes.
Biochemical Pathways
Compounds containing a 1,2,3-triazole moiety have been found to impact various biochemical pathways due to their ability to interact with different biological targets .
Result of Action
The interaction of 1,2,3-triazole-containing compounds with their targets can lead to various cellular responses, depending on the nature of the target and the specific cellular context .
properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11(2)13(10-20-17-7-8-18-20)19-16(21)15-9-12-5-3-4-6-14(12)22-15/h3-9,11,13H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGBKZMSJWHIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzofuran-2-carboxamide |
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